molecular formula C9H11BrN2OS B1265574 2-Amino-4-phenylthiazole hydrobromide monohydrate CAS No. 52253-69-7

2-Amino-4-phenylthiazole hydrobromide monohydrate

Cat. No.: B1265574
CAS No.: 52253-69-7
M. Wt: 275.17 g/mol
InChI Key: SBVYKOGRUCDICV-UHFFFAOYSA-N
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Description

2-Amino-4-phenylthiazole hydrobromide monohydrate is a chemical compound with the molecular formula C9H8N2S · HBr · H2O. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenylthiazole hydrobromide monohydrate typically involves the reaction of 2-aminothiazole with bromobenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenylthiazole hydrobromide monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .

Scientific Research Applications

2-Amino-4-phenylthiazole hydrobromide monohydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Amino-4-phenylthiazole hydrobromide monohydrate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylthiazole hydrobromide monohydrate
  • 2-Amino-4-ethylthiazole hydrobromide monohydrate
  • 2-Amino-4-phenylthiazole hydrochloride monohydrate

Uniqueness

2-Amino-4-phenylthiazole hydrobromide monohydrate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-phenyl-1,3-thiazol-2-amine;hydrate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S.BrH.H2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7;;/h1-6H,(H2,10,11);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVYKOGRUCDICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N.O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S.BrH.H2O, C9H11BrN2OS
Record name 2-AMINO-4-PHENYLTHIAZOLE HYDROBROMIDE MONOHYDRATE
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DSSTOX Substance ID

DTXSID0024503
Record name 2-Amino-4-phenylthiazole hydrobromide hydrate
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Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-amino-4-phenylthiazole hydrobromide monohydrate is a white powder. (NTP, 1992)
Record name 2-AMINO-4-PHENYLTHIAZOLE HYDROBROMIDE MONOHYDRATE
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2-AMINO-4-PHENYLTHIAZOLE HYDROBROMIDE MONOHYDRATE
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CAS No.

52253-69-7
Record name 2-AMINO-4-PHENYLTHIAZOLE HYDROBROMIDE MONOHYDRATE
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URL https://cameochemicals.noaa.gov/chemical/19799
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 2-Amino-4-Phenylthiazole HBr H2O
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Record name 2-Amino-4-phenylthiazole hydrobromide hydrate
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Record name 52253-69-7
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Melting Point

354 to 358 °F (NTP, 1992)
Record name 2-AMINO-4-PHENYLTHIAZOLE HYDROBROMIDE MONOHYDRATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of 2-amino-4-phenylthiazole hydrobromide monohydrate as determined by this study?

A1: The paper describes the use of X-ray crystallography to determine the arrangement of atoms within the molecule. [] This technique provides valuable insights into bond lengths, bond angles, and overall conformation. While the paper itself doesn't present a visual representation of the structure, it describes key structural features and provides the crystal and molecular data. For a comprehensive understanding of the structure, referring to the data provided in the paper is recommended.

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